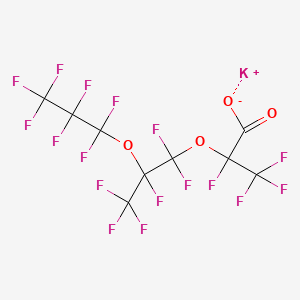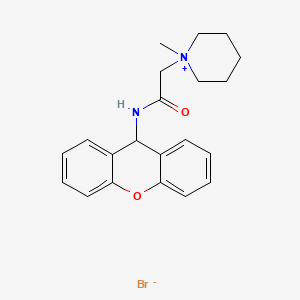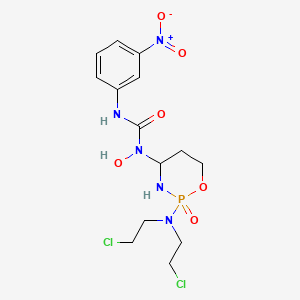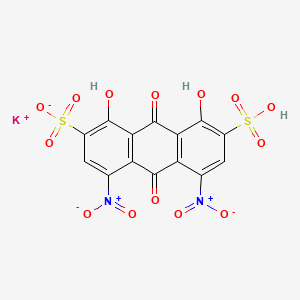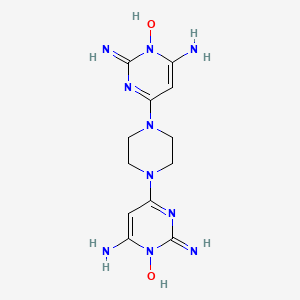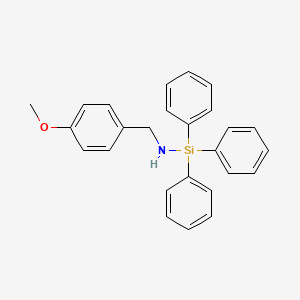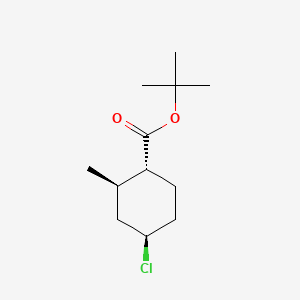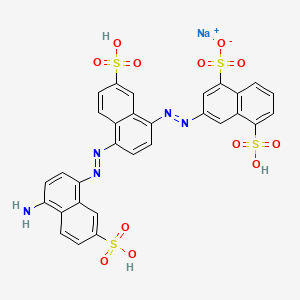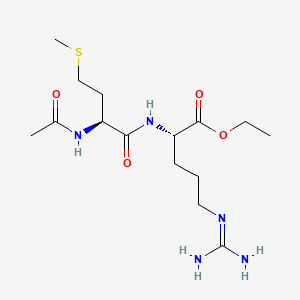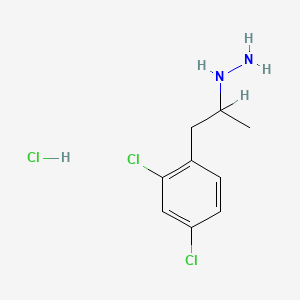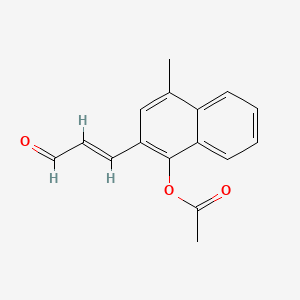
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(アセチルオキシ)-4-メチル-2-ナフタレニル)-2-プロペナールは、ナフタレン環にアセチルオキシ基とプロペナール側鎖が置換された有機化合物です。
準備方法
合成経路と反応条件
3-(1-(アセチルオキシ)-4-メチル-2-ナフタレニル)-2-プロペナールの合成は、一般的に複数段階の有機反応を伴います。一般的な方法の1つは、4-メチル-2-ナフトールのアセチル化によってアセチルオキシ基を導入し、続いてアルドール縮合反応によってプロペナール側鎖を形成することです。反応条件は、しばしばピリジンなどの触媒と水酸化ナトリウムなどの塩基の使用を必要とし、反応を促進します。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を含みますが、より大規模に行われます。連続フロー反応器と自動システムの使用は、生産プロセス効率と収率を高めることができます。さらに、最終生成物の精製は、再結晶やクロマトグラフィーなどの技術によって達成されます。
化学反応の分析
反応の種類
3-(1-(アセチルオキシ)-4-メチル-2-ナフタレニル)-2-プロペナールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸を形成するために酸化することができます。
還元: 還元反応により、アルデヒド基をアルコールに変換できます。
置換: 求核置換反応によって、アセチルオキシ基を他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。
置換: メタノールナトリウム(NaOMe)やエタノールナトリウム(NaOEt)などの試薬は、求核置換反応に使用されます。
主な生成物
これらの反応から生成される主な生成物には、カルボン酸、アルコール、および使用される特定の反応条件と試薬に応じてさまざまな置換誘導体があります。
科学研究の応用
3-(1-(アセチルオキシ)-4-メチル-2-ナフタレニル)-2-プロペナールは、いくつかの科学研究の応用があります。
化学: より複雑な有機分子の合成の中間体として使用されます。
生物学: この化合物は、抗菌や抗炎症作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進んでいます。
工業: 染料、顔料、その他の工業用化学品の製造に使用されます。
科学的研究の応用
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
3-(1-(アセチルオキシ)-4-メチル-2-ナフタレニル)-2-プロペナールの作用機序は、特定の分子標的と経路との相互作用を伴います。アセチルオキシ基は、加水分解を受けて酢酸を放出し、これが生物活性に寄与する可能性があります。さらに、プロペナール側鎖は、細胞成分と相互作用する反応性中間体を形成し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
3-(1-(アセチルオキシ)-2-ナフタレニル)-2-プロペナール: 構造は似ていますが、メチル基がありません。
3-(1-(アセチルオキシ)-4-メチル-2-ナフタレニル)-2-ブテナール: プロペナールではなく、ブテナール側鎖を持つ構造が似ています。
3-(1-(アセチルオキシ)-4-メチル-2-ナフタレニル)-2-プロパノール: プロペナールではなく、プロパノール側鎖を持つ構造が似ています。
独自性
3-(1-(アセチルオキシ)-4-メチル-2-ナフタレニル)-2-プロペナールの独自性は、明確な化学反応性と潜在的な用途をもたらす官能基と構造の特徴の特定の組み合わせにあります。アセチルオキシ基とプロペナール側鎖の両方の存在により、幅広い化学的改変と生物学的相互作用が可能になります。
類似化合物との比較
Similar Compounds
3-(1-(Acetyloxy)-2-naphthalenyl)-2-propenal: Similar structure but lacks the methyl group.
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-butenal: Similar structure with a butenal side chain instead of propenal.
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propanol: Similar structure with a propanol side chain instead of propenal.
Uniqueness
The uniqueness of 3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both the acetyloxy group and the propenal side chain allows for a wide range of chemical modifications and biological interactions.
特性
CAS番号 |
96550-69-5 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
[4-methyl-2-[(E)-3-oxoprop-1-enyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C16H14O3/c1-11-10-13(6-5-9-17)16(19-12(2)18)15-8-4-3-7-14(11)15/h3-10H,1-2H3/b6-5+ |
InChIキー |
GAUFJIQFNDPJHQ-AATRIKPKSA-N |
異性体SMILES |
CC1=CC(=C(C2=CC=CC=C12)OC(=O)C)/C=C/C=O |
正規SMILES |
CC1=CC(=C(C2=CC=CC=C12)OC(=O)C)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


